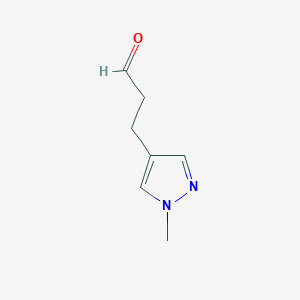

3-(1-methyl-1H-pyrazol-4-yl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9-6-7(5-8-9)3-2-4-10/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHZEDATPGQPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304680 | |

| Record name | 1-Methyl-1H-pyrazole-4-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192661-39-5 | |

| Record name | 1-Methyl-1H-pyrazole-4-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192661-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-4-propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Methyl 1h Pyrazol 4 Yl Propanal and Its Precursors

Conventional Synthetic Routes to the 1-methyl-1H-pyrazole-4-yl Core

The construction of the 1-methyl-1H-pyrazole-4-yl nucleus is a foundational step in the synthesis of the target compound. This typically involves the formation of the pyrazole (B372694) ring followed by methylation at the N1 position.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a classic reaction in heterocyclic chemistry, often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. A common and direct approach involves the reaction of a suitably substituted hydrazine with a three-carbon building block that possesses two electrophilic centers.

One of the most fundamental methods is the reaction of hydrazine with a 1,3-diketone. Variations of this approach utilize α,β-unsaturated aldehydes or ketones, which react with hydrazine to form pyrazolines that can be subsequently oxidized to pyrazoles. Another powerful method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which provides a regioselective route to substituted pyrazoles.

The Vilsmeier-Haack reaction is another versatile method for the synthesis of 4-formylpyrazoles, which are key precursors. This reaction involves the formylation of an active methylene (B1212753) group of a hydrazone using the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide). This one-pot cyclization and formylation is highly efficient for creating the pyrazole-4-carbaldehyde scaffold.

Table 1: Comparison of Cyclization Reactions for Pyrazole Ring Formation

| Reaction Type | Starting Materials | Key Features |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | A classic and widely used method. |

| Reaction with α,β-Unsaturated Carbonyls | α,β-Unsaturated aldehyde/ketone, Hydrazine | Forms pyrazoline intermediate, requires subsequent oxidation. |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne | High regioselectivity. |

| Vilsmeier-Haack Reaction | Hydrazone, Vilsmeier reagent (POCl₃/DMF) | Direct formation of 4-formylpyrazoles. |

Strategies for N1-Methylation of the Pyrazole Ring

Once the pyrazole ring is formed, the next step is the introduction of a methyl group at the N1 position. The direct methylation of an NH-pyrazole can lead to a mixture of N1 and N2 isomers, making regioselectivity a key challenge. The ratio of these isomers is influenced by the steric and electronic properties of the substituents on the pyrazole ring, the nature of the methylating agent, and the reaction conditions.

Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane. The choice of base and solvent also plays a crucial role in directing the methylation to the desired nitrogen. For instance, the use of a sterically hindered base can favor methylation at the less hindered nitrogen atom.

To overcome the issue of regioselectivity, a common strategy is to introduce the N1-substituent via the choice of a substituted hydrazine in the initial cyclization step. For the synthesis of 1-methyl-1H-pyrazoles, methylhydrazine is the reagent of choice for the condensation with the 1,3-dicarbonyl component. This approach ensures the methyl group is exclusively at the N1 position from the outset.

Elaboration of the Propanal Side Chain

With the 1-methyl-1H-pyrazole-4-yl core in hand, the next phase of the synthesis focuses on the construction and functionalization of the propanal side chain at the C4 position. This can be achieved through various carbon-carbon bond-forming reactions followed by appropriate functional group manipulations.

Carbon-Carbon Bond Forming Reactions for Propyl Chain Construction

A key step in the synthesis is the introduction of a three-carbon chain at the C4 position of the pyrazole ring. This is typically accomplished through modern cross-coupling reactions, which offer a versatile and efficient means of forming carbon-carbon bonds.

Heck Reaction: The Heck reaction provides a powerful method for the vinylation of aryl or heteroaryl halides. A 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) can be coupled with an allylic alcohol, such as prop-2-en-1-ol, in the presence of a palladium catalyst. This reaction directly introduces a three-carbon chain with a terminal alcohol, which can then be oxidized to the desired propanal.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. A 4-halo-1-methyl-1H-pyrazole can be reacted with propargyl alcohol (prop-2-yn-1-ol) using a palladium catalyst and a copper(I) co-catalyst. The resulting 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol can then be reduced to the corresponding propanol, which is a direct precursor to the target aldehyde.

Wittig Reaction: The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones. Starting from 1-methyl-1H-pyrazole-4-carbaldehyde, a Wittig reaction with an ethylidene ylide (generated from ethyltriphenylphosphonium bromide) would yield 1-(1-methyl-1H-pyrazol-4-yl)prop-1-ene. Subsequent hydroboration-oxidation of this alkene would provide 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, which can then be oxidized to the final propanal. masterorganicchemistry.com

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reaction | Pyrazole Substrate | Coupling Partner | Resulting Intermediate |

| Heck Reaction | 4-Halo-1-methyl-1H-pyrazole | Allyl alcohol | 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol |

| Sonogashira Coupling | 4-Halo-1-methyl-1H-pyrazole | Propargyl alcohol | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol |

| Wittig Reaction | 1-Methyl-1H-pyrazole-4-carbaldehyde | Ethyltriphenylphosphonium ylide | 1-(1-methyl-1H-pyrazol-4-yl)prop-1-ene |

Oxidation and Reduction Methodologies for Aldehyde Functionalization

The final step in the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propanal often involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. The choice of reagent is critical to ensure high yield and to avoid over-oxidation or side reactions.

Oxidation of Primary Alcohols: The oxidation of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol to the corresponding aldehyde requires mild and selective oxidizing agents to prevent the formation of the carboxylic acid.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base such as triethylamine. The Swern oxidation is known for its mild conditions and high yields of aldehydes from primary alcohols. wikipedia.orgorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient method for the oxidation of primary alcohols to aldehydes at room temperature. wikipedia.org It is highly selective and tolerates a wide range of functional groups.

Reduction of Carboxylic Acid Derivatives: An alternative route involves the reduction of a derivative of 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid. Direct reduction of the carboxylic acid to the aldehyde is challenging; therefore, it is typically converted to a more reactive derivative first.

Reduction of Esters: The corresponding methyl or ethyl ester can be selectively reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures. commonorganicchemistry.com Careful control of the stoichiometry and reaction temperature is crucial to prevent over-reduction to the primary alcohol.

One-Pot and Cascade Reactions in Propanal Synthesis

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are highly desirable. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.

For the synthesis of this compound and its precursors, several one-pot methodologies can be envisioned. For instance, a tandem Heck reaction followed by in situ oxidation of the resulting alcohol could potentially afford the target aldehyde in a single operation.

A notable example of a cascade reaction involves a Sonogashira coupling followed by a cyclization to form the pyrazole ring. While not directly yielding the target molecule, this approach highlights the potential for combining C-C bond formation and heterocycle synthesis in a single pot. nih.govresearchgate.net

Advanced Synthetic Strategies

Advanced synthetic routes for pyrazole-substituted aldehydes prioritize efficiency, atom economy, and the use of novel reagents and conditions to overcome the limitations of classical methods. The primary precursor, 1-methyl-1H-pyrazole-4-carbaldehyde, is commonly synthesized via the Vilsmeier-Haack reaction of the corresponding hydrazone. nih.govresearchgate.netmdpi.com This reaction involves treating a hydrazone with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) to achieve cyclization and formylation in a single step. researchgate.netmdpi.com

Catalytic Approaches in the Synthesis of Pyrazole-Substituted Propanals

The synthesis of the pyrazole core, a critical step in forming the precursor to this compound, has been significantly advanced through various catalytic methods. These approaches offer improvements in yield, selectivity, and reaction conditions over traditional stoichiometric reactions.

Catalysts play a crucial role in the condensation reactions that form the pyrazole ring, typically from a 1,3-dicarbonyl compound and a hydrazine. jetir.org Iron-catalyzed reactions have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org Similarly, ruthenium has been employed to catalyze the reaction of 1,3-diols with alkyl hydrazines to yield 1,4-disubstituted pyrazoles. organic-chemistry.org Copper catalysis is also prevalent, used in acid-free condensation reactions at room temperature and in aerobic oxidative cycloadditions, which offer high atom economy. organic-chemistry.org

Nano-catalysts, such as nano-ZnO, have emerged as highly efficient, reusable, and environmentally friendly options for synthesizing pyrazole derivatives. nih.gov One study described the synthesis of 1,3,5-substituted pyrazoles via the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) using a nano-ZnO catalyst, achieving excellent yields in a short reaction time. nih.gov

The Vilsmeier-Haack reaction itself, while using stoichiometric reagents for the formylation, is a key process for creating the necessary pyrazole-4-carbaldehyde precursors. nih.govresearchgate.net This method has been successfully applied to various hydrazones to produce a wide range of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Iron | Reaction of diarylhydrazones and vicinal diols | Regioselective for 1,3- and 1,3,5-substituted pyrazoles | organic-chemistry.org |

| Transition Metal | Ruthenium | Reaction of 1,3-diols and alkyl hydrazines | Provides 1,4-disubstituted pyrazoles | organic-chemistry.org |

| Transition Metal | Copper (Cu₂O) | Aerobic oxidative [3+2] cycloaddition | High atom economy, uses air as oxidant | organic-chemistry.org |

| Nano-catalyst | Nano-ZnO | Condensation of hydrazine and 1,3-dicarbonyl | Excellent yields, short reaction times, reusable | nih.gov |

| Reagent-driven | Vilsmeier-Haack (POCl₃/DMF) | Cyclization-formylation of hydrazones | Direct route to pyrazole-4-carbaldehydes | nih.govresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to reduce environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation. mdpi.comthieme-connect.com

Water is an ideal green solvent, and several methods for pyrazole synthesis have been developed in aqueous media. thieme-connect.com For instance, the synthesis of tetrasubstituted pyrazoles has been reported in water using cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the one-pot reaction of aldehydes, ethyl acetoacetate, and hydrazines. thieme-connect.com Nano-catalyzed reactions in aqueous media further enhance the green credentials of these syntheses. pharmacophorejournal.com

Solvent-free, or solid-state, reactions represent another significant green approach. tandfonline.com Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been used for the synthesis of 3,5-disubstituted-1H-pyrazoles from tosylhydrazones of α,β-unsaturated carbonyl compounds, resulting in high yields and significantly reduced reaction times. mdpi.com Another method employs tetrabutylammonium (B224687) bromide, an ionic salt, to catalyze the reaction at room temperature without any solvent, achieving product yields of 75–86%. tandfonline.com

| Green Principle | Methodology | Example Conditions | Advantages | Reference |

|---|---|---|---|---|

| Use of Green Solvents | Reaction in water | CeO₂/CuO nanocomposite catalyst in water | Avoids volatile organic compounds (VOCs) | thieme-connect.com |

| Solvent-Free Conditions | Microwave-assisted synthesis | Tosylhydrazones on a solid support with microwave irradiation | Reduced reaction time, high energy efficiency, no solvent waste | mdpi.com |

| Solvent-Free Conditions | Ionic salt catalysis | Tetrabutylammonium bromide at room temperature | Mild conditions, no solvent, inexpensive catalyst | tandfonline.com |

| Use of Reusable Catalysts | Heterogeneous nano-catalysis | ZnO nano-catalyst under microwave irradiation | Catalyst can be recovered and reused, solvent-free | pharmacophorejournal.com |

Regioselectivity and Stereoselectivity in Synthetic Processes

Controlling selectivity is a paramount challenge in the synthesis of substituted pyrazoles like the 1,4-disubstituted precursor required for this compound.

Regioselectivity is a major concern in the classical Knorr pyrazole synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine. This reaction can lead to a mixture of two regioisomers, which are often difficult to separate. conicet.gov.aracs.org Significant research has focused on directing the reaction to favor the desired isomer. The choice of solvent has been shown to have a dramatic effect. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) instead of traditional ethanol (B145695) can increase the regioselectivity from nearly 1:1 to as high as 99:1 in favor of one isomer. conicet.gov.aracs.org Similarly, conducting the condensation in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), at room temperature has been shown to furnish pyrazoles with high regioselectivity and in good yields. nih.govorganic-chemistry.org

Stereoselectivity becomes relevant in the synthesis of more complex pyrazole derivatives that contain chiral centers. While the target compound, this compound, is achiral, understanding stereoselective processes is crucial for the broader class of pyrazole-containing molecules. For example, the asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide. rsc.orgrsc.org This involves the stereoselective addition of a nucleophile to a chiral sulfinylimine, followed by further transformations to construct the pyrazole ring, yielding a product with high enantiomeric excess. rsc.orgrsc.org Other studies have focused on the stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the aza-Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome can be switched by the presence or absence of a silver carbonate catalyst. nih.gov

Derivatization and Structural Analogues of 3 1 Methyl 1h Pyrazol 4 Yl Propanal

Modification of the Pyrazole (B372694) Ring System

The pyrazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern can be readily modified to influence molecular properties. nih.gov

Substitution Patterns on the Pyrazole Ring

The functionalization of the pyrazole ring of 3-(1-methyl-1H-pyrazol-4-yl)propanal can be achieved through various synthetic strategies, primarily by introducing substituents at the available carbon positions (C3 and C5) or by modifying the existing methyl group on the nitrogen atom (N1).

A common method for introducing a formyl group, a precursor to the propanal side chain, at the C4 position of a 1-substituted pyrazole is the Vilsmeier-Haack reaction. nih.govarkat-usa.orgchemistrysteps.comresearchgate.netwikipedia.org This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate electron-rich heterocyclic systems like 1-methylpyrazole. arkat-usa.orgchemistrysteps.comresearchgate.netwikipedia.org The versatility of this reaction allows for the synthesis of various 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes, demonstrating that the pyrazole ring can be functionalized with different substituents prior to the introduction of the aldehyde group. arkat-usa.org

Further substitution on the pyrazole ring can lead to the formation of tetra-substituted pyrazoles. nih.govmdpi.comunive.itresearchgate.net For instance, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine (B178648) like methylhydrazine can yield highly functionalized phenylaminopyrazoles. nih.gov The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can also be achieved with high regioselectivity through a 1,3-dipolar cycloaddition reaction between enaminones and in situ generated nitrilimines. mdpi.com

The following table summarizes some examples of substitution patterns on the pyrazole ring, based on known synthetic transformations of pyrazole derivatives.

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| 1-Methylpyrazole | POCl3, DMF | 1-Methyl-1H-pyrazole-4-carbaldehyde | nih.govresearchgate.net |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl3, DMF | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes | arkat-usa.org |

| Active methylene reagent, phenylisothiocyanate, iodomethane, methylhydrazine | NaH, DMF, 95-100 °C | Tetra-substituted phenylaminopyrazoles | nih.gov |

| Enaminones, Hydrazonyl chlorides | K2CO3, mPy/H2O, 50 °C | 1,3,4,5-Tetrasubstituted pyrazoles | mdpi.com |

Heteroatom Modifications within the Pyrazole Nucleus

Modification of the heteroatom composition of the pyrazole ring in this compound involves the replacement of one or both nitrogen atoms with other heteroatoms, or the substitution of carbon atoms within the ring with heteroatoms. This concept is often explored through the use of bioisosteres, which are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.

The pyrazole moiety itself can be considered a bioisostere of other aromatic systems like the phenyl or imidazole (B134444) ring. In drug design, replacing a phenyl ring with a pyrazole can improve properties such as lipophilicity and metabolic stability.

While direct modification of the nitrogen atoms within the pyrazole ring of the title compound is synthetically challenging, the synthesis of pyrazole analogues with altered heteroatom arrangements is a common strategy. For example, the reaction of 1,3-dicarbonyl compounds with different hydrazine derivatives can lead to various N-substituted pyrazoles. nih.gov

Furthermore, other five-membered heterocyclic rings can be considered as structural analogues where the pyrazole nucleus is replaced entirely. Examples of such bioisosteric replacements for the pyrazole ring include:

Isoxazole: Can be formed from the reaction of 1,3-dicarbonyl compounds with hydroxylamine.

Thiazole (B1198619): Can be synthesized through various routes, including the Hantzsch thiazole synthesis.

1,2,3-Triazole: Can be prepared via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

These alternative heterocyclic cores can mimic the spatial arrangement and electronic properties of the pyrazole ring, while offering different hydrogen bonding capabilities and metabolic profiles.

Variations of the Propanal Side Chain

The propanal side chain of this compound is a key site for derivatization, allowing for changes in chain length, functional group transformations, and the introduction of chirality.

Homologation and Truncation of the Aliphatic Chain

Homologation, the extension of the aliphatic chain, or truncation, its shortening, can significantly impact the molecule's interaction with biological targets.

Homologation can be achieved by various synthetic methods. For instance, the Wittig reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis of the resulting enol ether, would yield the homologous butanal derivative. Another approach involves the reaction of a pyrazol-4-yl Grignard or organolithium reagent with an epoxide, such as propylene (B89431) oxide, to introduce a three-carbon chain with a hydroxyl group that can be subsequently oxidized to the aldehyde.

Truncation of the propanal chain to a shorter ethanal or methanal (formaldehyde) derivative can be accomplished through oxidative cleavage of a corresponding alkene precursor. For example, ozonolysis of 3-(1-methyl-1H-pyrazol-4-yl)but-1-ene would yield this compound. Conversely, starting from a pyrazole derivative with a longer side chain containing a double bond, oxidative cleavage can lead to the desired propanal.

Functional Group Interconversions of the Aldehyde Group

The aldehyde functional group in this compound is highly reactive and serves as a versatile handle for a wide range of chemical transformations.

Reduction of the aldehyde to a primary alcohol, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4). This alcohol can then be further functionalized, for example, by conversion to an ether or an ester.

Oxidation of the aldehyde to a carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, can be accomplished using various oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). This carboxylic acid can then be converted into amides, esters, or other acid derivatives.

Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine. masterorganicchemistry.commdpi.comorganic-chemistry.org This reaction involves the in-situ formation of an imine by reacting the aldehyde with an amine, followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com For example, reaction with ammonia (B1221849) would yield 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. A known related compound is 3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid. nih.gov

Wittig reaction and related olefination reactions can convert the aldehyde into an alkene. masterorganicchemistry.com For instance, reacting this compound with methyltriphenylphosphonium (B96628) bromide and a strong base would yield 3-(1-methyl-1H-pyrazol-4-yl)but-1-ene.

The following table provides examples of functional group interconversions starting from a pyrazole-4-carbaldehyde precursor, which can be extended to the propanal derivative.

| Starting Aldehyde | Reagents and Conditions | Product Type | Reference(s) |

| Pyrazole-4-carbaldehyde | NaBH4 | Primary Alcohol | researchgate.net |

| Pyrazole-4-carbaldehyde | KMnO4 or CrO3/H2SO4 | Carboxylic Acid | researchgate.net |

| Pyrazole-4-carbaldehyde | Amine, NaBH3CN or NaBH(OAc)3 | Amine | masterorganicchemistry.com |

| Pyrazole-4-carbaldehyde | Ph3P=CHR (Wittig reagent) | Alkene | masterorganicchemistry.comsemanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Active methylene compounds, NaOMe | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

Introduction of Stereocenters within the Propanal Moiety

The introduction of one or more stereocenters into the propanal side chain can lead to chiral analogues of this compound. This is of significant interest as enantiomers of a chiral molecule often exhibit different biological activities.

A stereocenter can be introduced at the α- or β-position of the propanal side chain.

Asymmetric synthesis of a chiral alcohol precursor is a common strategy. For example, the asymmetric reduction of a corresponding α,β-unsaturated ketone, 1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one, using a chiral catalyst can produce a chiral allylic alcohol. Subsequent hydrogenation and oxidation would yield the chiral propanal.

Alternatively, diastereoselective reactions can be employed. youtube.com For instance, the addition of a nucleophile to a chiral derivative of a pyrazole-4-carbaldehyde can proceed with high diastereoselectivity. The resulting diastereomers can then be separated and the chiral auxiliary removed to afford the enantiomerically enriched product. The synthesis of chiral pyrazoles has been achieved through a 1,3-dipolar cycloaddition followed by a mdpi.comnih.gov-sigmatropic rearrangement with stereoretention. uniovi.es

The following table outlines conceptual strategies for introducing stereocenters into the propanal moiety.

| Strategy | Description | Potential Outcome |

| Asymmetric Reduction | Reduction of a propenone precursor using a chiral reducing agent or catalyst. | Enantiomerically enriched 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, which can be oxidized to the chiral propanal. |

| Chiral Pool Synthesis | Starting from a commercially available chiral building block to construct the side chain. | A specific enantiomer of the target molecule. |

| Diastereoselective Addition | Addition of a nucleophile to a pyrazole aldehyde derivative containing a chiral auxiliary. | A mixture of diastereomers that can be separated, followed by removal of the auxiliary to yield the desired enantiomer. |

| Enzymatic Resolution | Kinetic resolution of a racemic mixture of a precursor, such as the corresponding alcohol, using an enzyme. | Separation of one enantiomer from the racemate. |

Conjugation and Hybrid Compound Formation

The chemical scaffold of this compound offers significant opportunities for derivatization through conjugation and the formation of hybrid compounds. The presence of the reactive aldehyde functional group is key to these transformations, allowing for the linkage to other molecular fragments, including various heterocyclic systems. These modifications are pursued to explore and modulate the physicochemical and potential biological properties of the resulting molecules. The derivatization strategies primarily focus on forming new covalent bonds at the propanal side chain, leading to the creation of larger, more complex molecular architectures.

Linkage to Other Heterocyclic Scaffolds

The aldehyde group of this compound is a versatile functional handle for linking the pyrazole core to other heterocyclic systems. This is typically achieved through condensation reactions with nucleophilic groups present on the target heterocycle.

One of the most direct methods for conjugation is the formation of a Schiff base (imine) by reacting the aldehyde with a primary amino group on another heterocyclic scaffold. For instance, condensation with an amino-substituted triazole, pyridine (B92270), or thiazole would result in a new compound where the two heterocyclic rings are connected by a propenyl-imine bridge. This type of linkage introduces a conjugated system that can influence the electronic properties of the entire molecule.

Furthermore, Knoevenagel condensation provides another effective route for linking to other heterocyclic systems. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, often flanked by two electron-withdrawing groups. ingentaconnect.comekb.eg If the active methylene compound is part of another heterocyclic ring system, this reaction can create a carbon-carbon double bond, effectively conjugating the two heterocycles. For example, reacting this compound with a pyrazolone (B3327878) or a barbituric acid derivative in the presence of a basic catalyst would lead to such a linked hybrid compound. ekb.eg

These conjugation strategies are valuable for creating libraries of novel compounds where the properties of the pyrazole moiety are combined with those of other heterocyclic pharmacophores.

Incorporation into Polycyclic Systems

The propanal functionality of this compound is also instrumental in the construction of fused polycyclic systems, where the pyrazole ring becomes part of a larger, rigid ring structure. These reactions often proceed through initial condensation or addition at the aldehyde group, followed by an intramolecular cyclization and dehydration or other elimination steps.

A prominent example is the synthesis of pyrazolo-fused pyridines, such as pyrazolo[3,4-b]pyridines . The aldehyde can participate in multicomponent reactions, for instance, with an aminopyrazole and a β-ketoester or a compound with an active methylene group, to construct the pyridine ring fused to the pyrazole core. semanticscholar.orgbeilstein-journals.org The propanal side chain would provide the necessary carbon atoms to complete the new six-membered ring. For example, a Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be adapted for this purpose. semanticscholar.org In this context, a derivative of this compound with an amino group at the C5 position of the pyrazole ring could cyclize with a suitable ketone to form a pyrazolo[3,4-b]pyridine. nih.gov

Another important class of polycyclic systems that can be accessed is pyrazolo[1,5-a]pyrimidines . The synthesis of these compounds often involves the reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govrsc.org The this compound could be a precursor to a suitable 1,3-dielectrophilic component. For instance, it could be envisioned that after conversion of the aldehyde to an α,β-unsaturated ketone, it could react with an aminopyrazole to form the fused pyrimidine (B1678525) ring. Microwave-assisted synthesis has been shown to be an efficient method for such cyclization reactions. nih.gov

Intramolecular cyclization is another powerful strategy. nih.govresearchgate.net If a suitable nucleophilic group is introduced at the N1-methyl position or elsewhere on the pyrazole ring that can react with the propanal side chain, a variety of fused systems could be generated. Gold-catalyzed cyclizations, for example, have been used for the synthesis of complex fused heterocycles involving pyrazole rings. nih.gov

The construction of these polycyclic systems from this compound or its derivatives leads to novel molecular frameworks with defined three-dimensional structures, which is of significant interest in various fields of chemical research.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

No dedicated quantum chemical studies on the molecular conformation and electronic structure of 3-(1-methyl-1H-pyrazol-4-yl)propanal have been identified in the public domain. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's most stable three-dimensional shape, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the electronic structure would provide insights into the distribution of electrons, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the electrostatic potential map, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Elucidation via Computational Chemistry

There is a lack of published research elucidating the reaction mechanisms involving this compound through computational chemistry. Theoretical investigations in this area would be invaluable for understanding the pathways of reactions in which this compound participates, either as a reactant, intermediate, or product. Computational studies could map out the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby providing a detailed, atomistic-level understanding of the reaction kinetics and thermodynamics.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or molecular dynamics simulation studies featuring this compound are available in the current body of scientific literature. These computational techniques are instrumental in drug discovery and development for predicting how a small molecule (ligand) might bind to a biological target, such as a protein or enzyme. Molecular docking would predict the preferred binding orientation and affinity, while molecular dynamics simulations would provide insights into the stability of the ligand-protein complex over time and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound yielded no results. QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. The absence of such studies indicates that the potential biological activities of this compound and its analogs have not been systematically explored through this in silico approach.

Computational Prediction of Novel Derivatives

There are no publicly available computational studies focused on the design and prediction of novel derivatives of this compound. Such research would typically employ computational techniques to modify the lead structure of the compound to enhance desired properties, such as increased potency, improved selectivity, or better pharmacokinetic profiles, while minimizing potential liabilities.

Research into Biological Interactions and Mechanistic Studies

Enzyme Inhibition and Receptor Binding Studies (In Vitro Research)

The foundation of understanding a compound's biological activity lies in its ability to interact with proteins, be it enzymes or receptors. For pyrazole (B372694) derivatives, these interactions are often the basis for their therapeutic effects. chemmethod.commdpi.com

The pyrazole ring is a key pharmacophore known for its ability to engage in various non-covalent interactions. nih.gov The two adjacent nitrogen atoms within the five-membered ring are critical players; one acts as a hydrogen bond donor (the N-H group in an unsubstituted pyrazole) and the other as a hydrogen bond acceptor (the pyridine-like nitrogen). In 3-(1-methyl-1H-pyrazol-4-yl)propanal, the N1 position is methylated, which removes its hydrogen bond donating capability. However, the N2 nitrogen remains a potential hydrogen bond acceptor.

Hydrophobic interactions also play a crucial role in how pyrazole-containing molecules bind to their biological targets. The carbon backbone of the pyrazole ring and its substituents contribute to these interactions. For this compound, the methyl group on the pyrazole ring and the propanal side chain would be expected to form hydrophobic contacts within a protein's binding pocket.

Hypothetical Interaction Profile of this compound:

| Interaction Type | Moiety of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | N2 of Pyrazole Ring | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond Acceptor | Carbonyl Oxygen of Propanal | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Pyrazole Ring, Methyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Hydrophobic Interactions | Propanal Side Chain (alkane part) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Disclaimer: This table is a hypothetical representation based on the chemical structure and general knowledge of molecular interactions.

While this compound itself is an aldehyde, a common strategy in drug discovery is the use of ester prodrugs to improve pharmacokinetic properties. A hypothetical ester precursor to a carboxylic acid analogue of our target compound could undergo hydrolysis by esterase enzymes in the body to release the active metabolite.

For instance, if a related compound, 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, were the active molecule, it could be administered as an ethyl ester. In vitro studies using liver microsomes or purified esterases would be essential to confirm that the ester is efficiently hydrolyzed to the active carboxylic acid. The rate of this hydrolysis would be a key parameter in determining the dosing regimen for such a prodrug. Research on other pyrazole esters has shown that the stability and hydrolysis rate can be finely tuned by modifying the alcohol portion of the ester.

Exploration of Structure-Activity Relationships (SAR) in Biological Systems (In Vitro Research)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.gov

The pyrazole scaffold is highly amenable to chemical modification, allowing for a systematic exploration of its SAR. For this compound, key modifications would include:

Substitution at other positions of the pyrazole ring: Introducing small alkyl or halogen groups at the C3 or C5 positions could modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity to a target.

Variation of the N1-substituent: Replacing the methyl group with other alkyl or aryl groups can significantly impact activity. For example, in some series of pyrazole-based inhibitors, increasing the size of the N1-substituent has been shown to either increase or decrease potency depending on the specific target. nih.gov

Hypothetical SAR Data for Pyrazole Ring Modifications:

| Compound Analogue | Modification | Expected Impact on a Hypothetical Target |

| 1 | 3-(1-ethyl -1H-pyrazol-4-yl)propanal | Potentially altered hydrophobic interactions |

| 2 | 3-(1-methyl-3-bromo -1H-pyrazol-4-yl)propanal | Altered electronic and steric profile |

| 3 | 3-(1-phenyl -1H-pyrazol-4-yl)propanal | Introduction of aromatic interactions (e.g., pi-stacking) |

Disclaimer: This table presents hypothetical outcomes for illustrative purposes.

The propanal side chain at the C4 position offers another avenue for SAR exploration. The length, flexibility, and terminal functional group of this chain are all critical determinants of biological activity.

Chain length: Varying the number of methylene (B1212753) units (e.g., from ethanal to butanal) would alter the distance and geometry of the terminal aldehyde group relative to the pyrazole core, which could be crucial for optimal interaction with a target.

Screening and Identification of Novel Biological Targets (Research Applications)

A key application in modern drug discovery is the screening of compound libraries to identify novel biological targets. For a compound like this compound, this would typically involve a tiered approach.

Initially, the compound would be tested against a broad panel of enzymes and receptors, often using high-throughput screening (HTS) methods. Any "hits" from this initial screen would then be validated through more detailed dose-response studies.

In silico methods, such as reverse docking, are also valuable tools. In this approach, the structure of this compound would be computationally docked against a library of known protein structures to predict potential binding partners. These computational predictions would then guide subsequent in vitro testing. For example, various pyrazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX) and α-glucosidase through such screening approaches. semanticscholar.orgnih.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Key Intermediate in Complex Organic Synthesis

The chemical reactivity of 3-(1-methyl-1H-pyrazol-4-yl)propanal is largely dictated by the aldehyde functional group, which serves as a versatile handle for a wide array of organic transformations. Pyrazole (B372694) aldehydes, also known as formylpyrazoles, are recognized as strategic intermediates for accessing a diverse range of biologically active compounds and complex molecular structures. mdpi.com The aldehyde can readily participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions like aldol (B89426) condensations, Wittig reactions, and Knoevenagel condensations. researchgate.net

This versatility allows for the elongation and functionalization of the three-carbon side chain, enabling chemists to construct intricate molecules. For instance, similar pyrazole aldehydes are employed as crucial intermediates in multi-step syntheses of pharmaceuticals and agrochemicals. chemimpex.com The N-methylated pyrazole core often imparts desirable properties such as metabolic stability and specific binding interactions, while the propanal moiety provides the reactive site for building the rest of the target molecule. nih.govnih.gov The synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of 1,3-difunctional compounds with hydrazine (B178648) derivatives, and subsequent modification of functional groups like the aldehyde is a common strategy to build molecular complexity. nih.gov

Precursor for Pharmacologically Relevant Scaffolds (Research Focus)

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of approved drugs and biologically active compounds. researchgate.netnih.govresearchgate.netfrontiersin.org Pyrazole-containing molecules exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. nih.govresearchgate.netfrontiersin.orgnih.gov

The compound this compound serves as a valuable precursor for a variety of these pharmacologically relevant scaffolds. The aldehyde group can be transformed into other functional groups or used to link the pyrazole core to other cyclic systems, generating novel derivatives with potential therapeutic applications. For example, pyrazole aldehydes are used to synthesize pyrazole-coumarin hybrids and pyrazole-carboxamides, which have been investigated for their antitubercular and antifungal activities, respectively. mdpi.comscielo.br The development of kinase inhibitors for cancer therapy is a particularly active area of research, with many inhibitors incorporating the pyrazole ring to interact with the ATP-binding pocket of kinases. nih.govnih.gov

| Pharmacological Scaffold | Therapeutic Area | Role of Pyrazole Moiety | Representative Research Finding |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Anticancer (Kinase Inhibition) | Forms key hydrogen bonds in the hinge region of kinase active sites. | Derivatives of pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potent inhibitors of various protein kinases. mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | CNS Disorders, Anticancer | Serves as a bioisostere for other bicyclic systems, improving drug-like properties. | The pyrazolo[1,5-a]pyrimidine (B1248293) system is a heteroaromatic core that allows for diverse structural modifications to tune biological activity. mdpi.com |

| Pyrazole-Carboxamides | Antifungal, Anticancer (VEGFR-2) | Acts as a stable core connecting different pharmacophoric groups. | New pyrazole-carboxamide derivatives have been synthesized and tested against fungal pathogens and as inhibitors of VEGFR-2 in breast cancer models. nih.govscielo.br |

| Indazoles (Benzo[c]pyrazoles) | Anticancer, Anti-inflammatory | Acts as a crucial structural motif in numerous drug molecules. | Indazole derivatives are significant in medicinal chemistry, with many synthetic approaches developed to access these important scaffolds. mdpi.com |

| Fused Tricyclic Pyrazoles | Anticancer (BRAF inhibitors) | Provides a rigid framework that mimics other known inhibitor structures. | Rigid tricyclic systems like 1,4-dihydroindeno[1,2-c]pyrazole have shown potent inhibition of BRAF, a key target in melanoma. nih.gov |

Applications in the Development of Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of selective and potent probes often relies on molecular scaffolds that can be readily modified to incorporate reporter groups (e.g., fluorophores, biotin) or reactive moieties for target identification. The structure of this compound is well-suited for this purpose.

The pyrazole core can serve as the recognition element that imparts selectivity for a specific biological target, while the aldehyde functionality provides a convenient site for chemical modification. For example, the aldehyde can be coupled with fluorescent hydrazines or amines to generate fluorescent probes for imaging applications. Research has shown that pyrazole-based systems can be used to construct fluorescent chemosensors for detecting specific metal ions, demonstrating the utility of this scaffold in probe design. mdpi.com Furthermore, highly selective inhibitors based on pyrazole macrocycles have been developed as chemical probes to investigate the function of specific kinases like MST3, which is implicated in cancer. researchgate.net The synthesis of such probes often begins with versatile building blocks like pyrazole aldehydes, which allow for the systematic exploration of structure-activity relationships to achieve the desired potency and selectivity.

Utilization in the Synthesis of Specialty Chemicals for Research and Development

Beyond pharmaceuticals, this compound and related compounds are precursors to a range of specialty chemicals used in agrochemicals and materials science. researchgate.netresearchgate.net The pyrazole ring is a key component in many commercial pesticides and herbicides due to its significant biological activity in plants and fungi. scielo.brresearchgate.net The propanal side chain can be chemically modified to produce derivatives with optimized efficacy and crop safety profiles. For example, pyrazole-carboxamides are a major class of fungicides used for crop protection. scielo.br

In materials science, the pyrazole moiety is used to create ligands for metal complexes, leading to functional materials with interesting photophysical or catalytic properties. chemimpex.com The aldehyde group of this compound can be oxidized to a carboxylic acid, which can then coordinate with metal ions. Such pyrazole-based metal-organic frameworks (MOFs) or coordination polymers can exhibit properties like luminescence, which is useful for developing sensors or optical devices. Additionally, pyrazole derivatives are explored for creating novel polymers and materials with enhanced thermal stability and specific mechanical properties. chemimpex.com

| Class of Specialty Chemical | Application Area | Function of Pyrazole Intermediate | Example from Research |

|---|---|---|---|

| Pyrazole-Carboxamides | Agrochemicals (Fungicides) | Forms the core structure of many modern fungicides. | Numerous reports highlight the agrochemical potential of substituted pyrazole-carboxamide derivatives for controlling plant pathogens. scielo.br |

| Substituted Pyrazoles | Agrochemicals (Herbicides) | Acts as the active pharmacophore to inhibit plant biological pathways. | The pyrazole core is a frequently occurring motif in many biologically active agrochemicals. researchgate.net |

| Coordination Polymers / MOFs | Materials Science (Luminescence, Catalysis) | Serves as a ligand to coordinate with metal ions, forming functional materials. | Metal complexes derived from pyrazole-carboxylic acids have been shown to display fluorescence and electrocatalytic properties. |

| Functional Polymers | Materials Science | Incorporated as a monomer to impart specific properties like thermal stability. | Pyrazole compounds are explored for developing novel materials with improved thermal and mechanical characteristics. chemimpex.com |

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry, with different enantiomers exhibiting distinct pharmacological effects. While 3-(1-methyl-1H-pyrazol-4-yl)propanal is itself achiral, the development of stereoselective synthetic methods is a critical future avenue for creating advanced analogues with potentially improved therapeutic profiles.

Future research should focus on introducing chirality either at the side chain or by creating substituted, stereogenic pyrazole (B372694) precursors. Methodologies for the asymmetric synthesis of functionalized pyrazoles are emerging. For instance, N-heterocyclic carbene (NHC)-catalyzed enantioselective annulation reactions between pyrazolones and α,β-unsaturated aldehydes have been shown to produce chiral dihydropyranone-fused pyrazoles with good yield and selectivity. acs.org Another approach involves the regio- and stereoselective Michael addition of pyrazoles to conjugated carbonyl alkynes, where the stereochemical outcome can be switched by the presence or absence of a silver carbonate catalyst. nih.gov

Future synthetic strategies for analogues of this compound could adapt these principles. Research could explore:

Asymmetric Aldol (B89426) Reactions: Utilizing the propanal moiety to react with various nucleophiles under the control of chiral catalysts to create stereocenters on the side chain.

Chiral Pool Synthesis: Employing chiral starting materials to construct the pyrazole ring or the side chain.

Catalytic Asymmetric Hydrogenation: Reducing a C=C double bond introduced into the propanal side chain to create a chiral center.

Successfully developing these pathways would provide access to a library of stereochemically pure compounds, enabling a more precise investigation of structure-activity relationships (SAR).

Investigation of Novel Biological Pathways and Interactions

The pyrazole scaffold is present in numerous approved drugs with activities ranging from anti-inflammatory (e.g., Celecoxib) to anticancer agents. numberanalytics.commdpi.com Derivatives are known to act as potent inhibitors of enzymes such as cyclooxygenase (COX) and various protein kinases. rroij.comnih.gov While the broad biological potential of pyrazoles is established, the specific molecular targets and mechanisms of action for this compound remain unknown. researchgate.netglobalresearchonline.net

A crucial area for future research is to move beyond preliminary screening and toward detailed mechanistic studies. The aldehyde functional group is reactive and can potentially form covalent bonds with biological nucleophiles, such as lysine (B10760008) or cysteine residues in proteins, suggesting a unique mode of action compared to other pyrazole drugs.

Key research initiatives should include:

Target Identification and Validation: Employing chemoproteomic techniques like activity-based protein profiling (ABPP) to identify the specific protein targets that interact with the compound in human cells.

Pathway Analysis: Using transcriptomics (RNA-seq) and proteomics to understand how the compound alters cellular signaling pathways, which could reveal its utility in areas like cancer, immunology, or neurodegenerative disease. researchgate.net

Enzyme Inhibition Assays: Screening the compound against panels of therapeutically relevant enzymes, such as kinases, proteases, and metabolic enzymes, to pinpoint specific inhibitory activity. For example, pyrazole derivatives have been identified as inhibitors of RET (rearranged during transfection) kinase, a target in certain cancers. nih.gov

These investigations will be essential for defining the therapeutic potential of this compound and guiding its development as a lead compound.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Modern drug discovery increasingly leverages artificial intelligence (AI) and machine learning (ML) to accelerate the design and optimization of new therapeutic agents. researchgate.net These computational tools can analyze vast datasets to predict biological activity, identify potential drug targets, and design novel molecules with desired properties. For a scaffold like this compound, integrating AI/ML offers a powerful strategy to navigate the complexities of its development.

Future research programs should incorporate AI/ML in the following ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: After synthesizing a library of analogues, 3D-QSAR models can be built to correlate structural features with biological activity. nih.govnih.gov These models can predict the potency of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing wasted resources.

Virtual Screening and Molecular Docking: AI-driven docking simulations can screen large libraries of biological targets to generate hypotheses about the compound's mechanism of action. nih.gov This can rapidly narrow down the experimental work needed for target validation.

De Novo Drug Design: Generative AI models can be trained on the structural rules of pyrazole chemistry and known bioactive molecules to design entirely new derivatives of this compound. These models can optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.

High-Content Data Analysis: ML algorithms are adept at analyzing complex datasets from high-content imaging and other phenotypic screens, helping to uncover subtle but important cellular effects and novel mechanisms of action.

This computational-experimental cycle, where AI predictions guide laboratory work and experimental results refine the AI models, will be crucial for efficiently optimizing this class of compounds.

Exploration of Material Science Applications for Pyrazole-Based Compounds

Beyond pharmaceuticals, pyrazole derivatives are valuable in materials science due to their electronic properties, thermal stability, and ability to coordinate with metal ions. rroij.commdpi.com They have been incorporated into fluorescent sensors, dyes, conducting polymers, and other advanced materials. globalresearchonline.netbohrium.com The unique structure of this compound, combining a heteroaromatic ring with a reactive aldehyde, makes it an attractive building block for novel materials.

Unexplored avenues in this area include:

Development of Chemosensors: The aldehyde group can participate in condensation reactions with fluorogenic amines or other reporter molecules. The pyrazole ring can act as a metal-coordinating site. This dual functionality could be exploited to create highly selective and sensitive "turn-on" or "turn-off" fluorescent sensors for detecting metal ions or other analytes. mdpi.com

Synthesis of Novel Polymers and Organic Materials: The propanal group serves as a handle for polymerization or for grafting the molecule onto surfaces. This could lead to the creation of pyrazole-functionalized polymers with unique optical, thermal, or conductive properties.

Coordination Chemistry and Catalysis: The nitrogen atoms of the pyrazole ring are excellent ligands for transition metals. acs.org Future work could explore the synthesis of metal complexes of this compound or its derivatives for applications in catalysis or as photoluminescent materials.

Interdisciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound will best be realized through a deeply integrated, interdisciplinary research approach that bridges the gap between chemistry, biology, computational science, and materials science. The challenges and opportunities associated with this compound are too complex for any single discipline to address alone.

A forward-looking research model would involve a collaborative feedback loop:

Synthetic Chemistry: Chemists would design and execute efficient, stereoselective routes to produce this compound and a diverse library of its analogues (Sec 8.1).

Computational Design: AI/ML specialists would use data from initial biological screens to build predictive QSAR models, guiding the next round of synthetic targets toward molecules with higher predicted efficacy and better safety profiles (Sec 8.3).

Biological Investigation: Pharmacologists and cell biologists would test these compounds to elucidate their mechanisms of action, identify their molecular targets, and define their therapeutic potential in relevant disease models (Sec 8.2).

Materials Science Exploration: Concurrently, materials scientists would use the synthesized compounds as building blocks for new functional materials, exploring applications from sensors to electronics (Sec 8.4).

This synergistic approach ensures that discoveries in one field inform and accelerate progress in others, transforming a simple molecule into a platform for innovation in both medicine and technology.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-methyl-1H-pyrazol-4-yl)propanal, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives often involves condensation or functionalization reactions. A general procedure for analogous compounds involves refluxing precursors (e.g., 1-methylpyrazole derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Optimization may include solvent selection (e.g., xylene for high-temperature stability), stoichiometric adjustments, and post-reaction treatments (e.g., NaOH washes to remove acidic byproducts). Monitoring reaction progress with TLC or HPLC is critical to minimize side reactions.

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving structural ambiguities . Key steps include:

- Growing single crystals via slow evaporation or diffusion methods.

- Collecting high-resolution diffraction data (e.g., synchrotron sources for small crystals).

- Refining models with SHELXL, incorporating hydrogen atom positions and thermal displacement parameters.

For non-crystalline samples, complementary techniques like NMR (e.g., -DEPTO for carbon environments) and IR spectroscopy can validate functional groups .

Q. What analytical methods are recommended for assessing purity and identifying common impurities?

- HPLC/GC-MS : For quantifying purity and detecting low-level impurities (e.g., unreacted precursors or oxidation byproducts) .

- Elemental Analysis : To confirm empirical formula consistency.

- Melting Point/Raman Spectroscopy : For detecting polymorphic impurities.

Isomeric byproducts (e.g., regioisomers from pyrazole substitution) can be separated via preparative chromatography using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Tautomerization : Assessing equilibrium between aldehyde and enol forms.

- Thermal Stability : Predicting decomposition pathways via transition-state analysis.

- Solvent Effects : COSMO-RS simulations to optimize solubility in polar/non-polar media.

Molecular dynamics simulations further evaluate conformational stability in biological matrices .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

- Variable-Temperature NMR : To detect tautomeric equilibria or rotational barriers.

- Complementary Crystallography : Compare solution (NMR) and solid-state (X-ray) structures.

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state conformation .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological studies?

- Fragment-Based Drug Design : Synthesize analogs with modified pyrazole substituents (e.g., methyl → trifluoromethyl) and test enzyme inhibition (e.g., kinase assays).

- Molecular Docking : Use PyMOL or AutoDock to predict binding modes with target proteins (e.g., COX-2 or EGFR).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite .

Q. How can synthetic byproducts or degradation products be characterized in complex reaction mixtures?

- LC-MS/MS : High-resolution mass spectrometry for identifying low-abundance species.

- Isotopic Labeling : Track reaction pathways (e.g., -labeled pyrazole precursors).

- In Silico Fragmentation Tools : Compare experimental MS/MS spectra with predicted patterns (e.g., CFM-ID) .

Q. What methodologies enable comparative studies with structurally related pyrazole aldehydes?

- Comparative Crystallography : Overlay structures (e.g., Mercury software) to assess steric/electronic differences.

- Free-Wilson Analysis : Quantify contributions of substituents to biological activity.

- Kinetic Studies : Measure reaction rates (e.g., oxidation of propanal to propanoic acid) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.